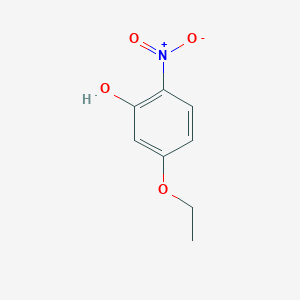

5-Ethoxy-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPRZATUSVYQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Identity of Ethoxy-Nitrophenols: A Technical Guide

Senior Application Scientist Note: Researchers in drug development and chemical synthesis frequently encounter challenges with compound identification, where seemingly minor differences in nomenclature or CAS numbers can lead to significant experimental deviations. The topic of "5-Ethoxy-2-nitrophenol CAS 2562-38-1" presents a classic case of such ambiguity. Initial database inquiries reveal that the CAS number 2562-38-1 is erroneously assigned to this compound and instead corresponds to Nitrocyclopentane. Furthermore, "this compound" is not extensively documented. However, its structural isomer, 2-Ethoxy-5-nitrophenol (CAS 7260-32-4) , is well-characterized and commercially available. This guide will, therefore, focus on the definitive chemical identifiers and properties of 2-Ethoxy-5-nitrophenol, providing a robust foundation for its use in research and development.

Core Chemical Identifiers of 2-Ethoxy-5-nitrophenol

The unambiguous identification of a chemical compound is paramount for reproducibility and safety in any scientific endeavor. A variety of standardized nomenclature and notation systems are employed to describe a molecule's structure in a machine- and human-readable format. For 2-Ethoxy-5-nitrophenol, the core identifiers are summarized in the table below.

| Identifier Type | Value | Source |

| CAS Number | 7260-32-4 | PubChem[1] |

| IUPAC Name | 2-ethoxy-5-nitrophenol | PubChem[1] |

| Molecular Formula | C₈H₉NO₄ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| InChI | InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3 | PubChem[1] |

| InChIKey | OLAITAANNRHOLM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)[O-])O | PubChem[1] |

| PubChem CID | 68483169 | PubChem[1] |

These identifiers provide a comprehensive and standardized description of the molecule's atomic composition and connectivity. The InChI and SMILES strings are particularly crucial for computational chemistry applications and database searches, as they encode the two-dimensional structure of the molecule.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in various experimental setting, including its solubility, permeability, and potential for intermolecular interactions. The following table lists key computed properties for 2-Ethoxy-5-nitrophenol.

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 183.05315777 Da | PubChem[1] |

| Topological Polar Surface Area | 75.3 Ų | PubChem[1] |

The XLogP3 value suggests a moderate level of lipophilicity, which can influence the compound's membrane permeability and solubility in organic solvents. The presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the oxygen atoms of the ethoxy and nitro groups) indicates the potential for significant hydrogen bonding, which will affect its boiling point and solubility in protic solvents.

Synonym and Database Cross-references

In scientific literature and commercial catalogs, a single compound can be referred to by multiple names. A comprehensive understanding of these synonyms is vital for effective literature searches and procurement.

Common Synonyms:

Key Database Identifiers:

The limited number of synonyms suggests that "2-ethoxy-5-nitrophenol" is the predominantly accepted name in the chemical community.

Safety and Handling Considerations

Inferred GHS Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle 2-Ethoxy-5-nitrophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Chemical Identifier Relationships

The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for 2-Ethoxy-5-nitrophenol.

Caption: Relationship between the chemical structure and its various identifiers.

References

-

PubChem. 2-Ethoxy-5-nitrophenol. [Link]

Sources

An In-depth Technical Guide to the pKa and Acidity of 5-Ethoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, governing a molecule's behavior in various environments. This guide provides a comprehensive analysis of the acidity of 5-Ethoxy-2-nitrophenol, a substituted nitrophenol of interest in medicinal chemistry and material science. We will delve into the structural factors influencing its pKa, present detailed, field-proven experimental protocols for its accurate determination, and explore computational methods for pKa prediction. This document is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable experimental workflows.

Introduction: The Significance of pKa in Drug Development and Research

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] This value is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, absorption, distribution, metabolism, and excretion (ADME).[2] For a molecule like this compound, understanding its acidity is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring its stability and efficacy.

Molecular Structure and its Influence on the Acidity of this compound

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring.[3] In the case of this compound, two key functional groups dictate its acidic character: the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing nitro group (-NO2).

2.1. The Activating and Deactivating Effects of Substituents

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the negative charge).[4] When positioned ortho or para to the hydroxyl group, the nitro group significantly stabilizes the phenoxide ion formed upon deprotonation.[5] This stabilization increases the acidity of the phenol, resulting in a lower pKa value compared to unsubstituted phenol (pKa ≈ 10).

-

Ethoxy Group (-OC2H5): The ethoxy group, similar to a methoxy group, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect due to the electronegative oxygen atom. However, its lone pairs of electrons participate in resonance, leading to an overall electron-donating effect.[6] This electron-donating character generally destabilizes the phenoxide ion, making the phenol less acidic (higher pKa).[6]

2.2. Intramolecular Hydrogen Bonding

A crucial structural feature of 2-nitrophenols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group.[7][8][9] This interaction can stabilize the protonated form of the molecule, making it slightly less acidic than its para-isomer, where such bonding is not possible.[10][11]

2.3. Predicted pKa of this compound

Considering these competing effects, we can predict the approximate acidity of this compound. The strong acidifying effect of the ortho-nitro group is expected to dominate over the weaker deactivating effect of the meta-ethoxy group. Therefore, the pKa of this compound is anticipated to be significantly lower than that of phenol, likely in the range of other 2-nitrophenols (pKa of 2-nitrophenol is approximately 7.23).[10]

| Compound | Relevant Substituents | Expected pKa Range | Key Influencing Factors |

| Phenol | None | ~10.0 | Baseline acidity |

| 2-Nitrophenol | -NO2 (ortho) | ~7.2[10] | Strong electron withdrawal, intramolecular H-bonding |

| 4-Nitrophenol | -NO2 (para) | ~7.1[10] | Strong electron withdrawal |

| 4-Methoxyphenol | -OCH3 (para) | ~10.2[12] | Electron-donating resonance effect |

| This compound | -NO2 (ortho), -OC2H5 (meta) | Estimated 7.0 - 7.5 | Dominant electron withdrawal by NO2, minor deactivation by ethoxy group |

Experimental Determination of pKa

Accurate pKa determination is essential for validating theoretical predictions and for regulatory submissions. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[1][13]

3.1. Potentiometric Titration: A High-Precision Method

Potentiometric titration is a highly accurate technique for determining pKa values.[14] It involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16]

Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol

-

Solution Preparation:

-

Prepare a 0.01 M solution of this compound. Due to its potential low water solubility, a co-solvent such as methanol or ethanol may be required.[14] The resulting pKa will be an apparent pKa (pKaapp) specific to the solvent mixture.

-

Prepare a standardized, carbonate-free 0.1 M NaOH solution as the titrant.[14]

-

-

Instrumentation Setup:

-

Calibrate a high-precision pH meter with at least three IUPAC-traceable buffers that bracket the expected pKa.[13]

-

Use a combined pH electrode designed for aqueous or mixed-solvent systems.

-

Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using a water bath, as pKa is temperature-dependent.[15]

-

-

Titration Procedure:

-

Place a known volume (e.g., 25.00 mL) of the analyte solution in a thermostatted beaker.

-

Add the titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.

-

After each addition, stir the solution gently and allow the pH reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve, which can be found more accurately from the first or second derivative of the curve.

-

3.2. UV-Vis Spectrophotometry: Leveraging Chromophoric Properties

This method is particularly suitable for compounds like this compound that possess a chromophore near the ionization site.[15][17] The protonated and deprotonated forms of the molecule will have distinct UV-Vis absorption spectra.

Experimental Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 5 to 9).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to maintain a constant total analyte concentration.

-

Record the UV-Vis spectrum (e.g., from 250 to 500 nm) for each sample, including highly acidic (pH < 2) and highly basic (pH > 12) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for both the acidic and basic forms of the molecule.

-

Plot the absorbance at one of these wavelengths against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[15] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[18][19]

-

Computational pKa Prediction

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of drug discovery.[20][21]

4.1. Quantum Mechanical Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting pKa values.[22][23] These calculations involve determining the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.

4.2. A Practical Computational Workflow

-

Structure Optimization: The 3D structures of both the protonated (phenol) and deprotonated (phenoxide) forms of this compound are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Solvation Modeling: The effect of the aqueous solvent is crucial and is typically modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[20][21]

-

Gibbs Free Energy Calculation: The Gibbs free energies of the solvated species are calculated.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

pKa = (ΔG*aq / (2.303 * RT)) + C

Where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase, R is the gas constant, T is the temperature, and C is a correction factor that accounts for the free energy of the proton in water.

Recent studies have shown that including explicit water molecules in the calculation can improve the accuracy of pKa predictions for phenolic compounds.[21]

Conclusion

The acidity of this compound, quantified by its pKa value, is a critical parameter for its application in research and development. Its acidity is primarily dictated by the strong electron-withdrawing nitro group, which is slightly counteracted by the electron-donating ethoxy group and the presence of intramolecular hydrogen bonding. This guide has provided a robust framework for understanding these structural influences and has detailed both experimental and computational methodologies for the accurate determination of its pKa. By integrating these approaches, researchers can gain a comprehensive understanding of the physicochemical properties of this compound, facilitating its rational use in drug design and other scientific endeavors.

References

-

Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2000). pH-metric log P 10. Determination of accurate pKa values for sparingly soluble drugs. Pharmaceutical Research, 17(1), 85–89. [Link]

-

Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]

-

Mora-Diez, N., & Faza, O. N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5434. [Link]

-

Subirats, X., Fuguet, E., & Rosés, M. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

-

PubChem. (n.d.). 2-Ethoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

-

PubChem. (n.d.). 5-Ethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

-

Szafran, M., & Fiedorow, R. (1980). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. The Journal of Physical Chemistry, 84(22), 2860–2865. [Link]

-

Quora. (2018). What is the effect of the -NO2 group on the acidic strength of phenol? [Link]

-

University of California, Davis. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

ResearchGate. (n.d.). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. [Link]

-

Roses, M., & Bosch, E. (2002). Influence of mobile phase acid-base equilibria on the chromatographic behaviour of protolytic compounds. Journal of Chromatography A, 982(1), 1–30. [Link]

-

Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

University of Calgary. (n.d.). Chapter 24: Phenols. [Link]

-

Yilmaz, H., & Yilmaz, V. T. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(4), 453-457. [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresol, resorcinol, naphthol. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]

-

Leah4sci. (2019, February 2). Phenol Resonance and Acidity [Video]. YouTube. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Dearden, J. C., & Forbes, W. F. (1960). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry, 38(10), 1839-1851. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(25), 4698–4706. [Link]

-

Clark, J. (n.d.). Effect of side groups on phenol acidity. Chemguide. [Link]

-

Box, K. J., & Comer, J. E. A. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 753–759. [Link]

-

Quora. (2024). What causes phenol to have acidic properties despite having a hydroxyl (OH) group attached to an aromatic ring? How is this phenomenon explained? [Link]

-

Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? [Link]

-

OlyPen. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

-

Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

-

Filo. (2024). p-nitro shend is more acidic than phenol. [Link]

-

Shcherbakov, D., et al. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A, 120(42), 8345–8353. [Link]

-

Georganics. (2011). 5-METHOXY-2-NITROPHENOL. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. sips.org.in [sips.org.in]

- 4. quora.com [quora.com]

- 5. 02) p-nitro shend is more acidic than phenol | Filo [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.beloit.edu [chemistry.beloit.edu]

- 19. ulm.edu [ulm.edu]

- 20. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Emerging Potential of 5-Ethoxy-2-nitrophenol in Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 5-Ethoxy-2-nitrophenol, a readily accessible aromatic compound, presents itself as a promising, yet underexplored, building block in medicinal chemistry. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon established principles of chemical synthesis and the biological activities of analogous compounds. We will delve into its role as a precursor for novel bioactive molecules, particularly in the realms of anticancer and antimicrobial agent development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Strategic Value of the this compound Scaffold

This compound possesses a unique combination of functional groups that render it a highly attractive starting material for the synthesis of diverse compound libraries. The phenolic hydroxyl group offers a handle for etherification or esterification, allowing for the introduction of various side chains to modulate physicochemical properties and target interactions. The nitro group, a versatile functional moiety, can be readily reduced to an amine, which then serves as a key intermediate for the construction of a wide array of heterocyclic systems and other functionalities. The ethoxy group, in comparison to the more commonly studied methoxy analogue, can offer subtle yet significant advantages in terms of metabolic stability and lipophilicity, a concept known as bioisosteric replacement.[1][2][3][4] This guide will explore the synthetic pathways that leverage these features to generate novel chemical entities with therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | PubChem |

| Molecular Weight | 183.16 g/mol | PubChem |

| Appearance | Yellow to light brown crystalline powder | Extrapolated from similar compounds |

| Melting Point | ~58-62 °C (estimated) | Extrapolated from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | General knowledge of nitrophenols |

Synthetic Pathways and Potential Applications

The true potential of this compound lies in its synthetic versatility. Below, we outline key transformations and their potential applications in medicinal chemistry, supported by established methodologies for similar substrates.

Leveraging the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group is a prime site for modification to introduce diversity and modulate pharmacokinetic properties.

Caption: Synthetic pathways originating from the reduction of this compound.

Trustworthiness: The reduction of aromatic nitro groups is a well-established and reliable reaction. [5][6][7][8]Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, while tin(II) chloride in hydrochloric acid is a robust alternative for substrates that may be sensitive to hydrogenation. [8]The resulting 2-aminophenol derivative is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. [9][10] Authoritative Grounding: The synthesis of heterocyclic compounds from ortho-substituted anilines is a fundamental strategy in medicinal chemistry. [9][10]For example, the condensation of 5-ethoxy-2-aminophenol with a carboxylic acid or its derivative can lead to the formation of a benzoxazole ring, a scaffold found in compounds with a range of biological activities.

Potential Therapeutic Applications

Based on the known biological activities of structurally related nitrophenol and aminophenol derivatives, we can hypothesize several promising therapeutic applications for compounds derived from this compound.

Anticancer Agents

Numerous studies have demonstrated the anticancer potential of nitrophenyl-containing compounds and their derivatives. [11][12]The proposed derivatives of this compound could exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. [13][14]The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Derivatives of this compound, particularly those incorporating heterocyclic moieties, could exhibit potent activity against a range of bacterial and fungal pathogens.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and evaluation of this compound derivatives. These are generalized procedures and may require optimization for specific substrates and targets.

Synthesis of 2-Amino-5-ethoxyphenol

Objective: To reduce the nitro group of this compound to an amine.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Rationale: This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other functional groups like ethers and phenols. [8]

In Vitro Anticancer Activity Assay: MTT Assay

Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours in a CO₂ incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Self-Validating System: The inclusion of a vehicle control and a positive control (a known anticancer drug) is essential for validating the results of the assay. Each concentration should be tested in triplicate to ensure reproducibility. [15][16]

In Vitro Antimicrobial Activity Assay: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

-

Synthesized compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expertise & Experience: The choice of broth and incubation conditions is critical for accurate MIC determination. It is also important to use a standardized inoculum to ensure the reproducibility of the assay. [17][18][19]

Conclusion and Future Directions

This compound represents a versatile and economically viable starting material for the synthesis of novel bioactive compounds. Its strategic functional groups provide multiple avenues for chemical modification, enabling the creation of diverse molecular architectures with potential applications in anticancer and antimicrobial drug discovery. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold. Future research should focus on the synthesis and screening of focused libraries of this compound derivatives to identify lead compounds with potent and selective biological activity. Further investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their therapeutic potential.

References

- Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13.

- Tundo, P., & Rossi, L. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 7(15), 12765-12781.

- Kondo, J., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1800, pp. 235-243). Humana Press.

- Silva, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 209, 106739.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.

- Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(1), 3-24.

- Chirik, P. J., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.

- Bayer AG. (1998). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

- Wink, M. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 26(6), 1573.

- Amrita Vishwa Vidyapeetham. (n.d.). Medicinal Chemistry – II Theory.

- Al-Salahi, R., et al. (2015).

- Gallo, M. (Ed.). (2023).

- Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42.

- Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(23), 7249.

- Hansen, M. H., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1245678.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Coma, S., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(18), 4238.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Al-Harthi, M. A., et al. (2023). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent.

- Gualdani, R., et al. (2016). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters, 7(12), 1120-1124.

- Janssen Pharmaceutica NV. (2020). Method of reducing aromatic nitro compounds.

- Chavez-Quintana, S. G., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 12(7), 1112.

- Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?.

- Thawabteh, A., et al. (2019). Bioassays for Anticancer Activities. In Methods in Molecular Biology (Vol. 1885, pp. 29-41). Humana Press.

-

ResearchGate. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

- Bakal, A. A., & Kalyankar, T. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296.

- El-Sayed, M. A., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(13), 5035.

- Kour, J., et al. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(1), 1.

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- Benchchem. (n.d.).

- Al-Harthi, M. A., et al. (2023). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Ag.

-

ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

-

ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. Retrieved from [Link]

- Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.

- Wang, Z., et al. (2022).

- Organic Syntheses. (n.d.). m-NITROPHENOL.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- National Institutes of Health. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.

- Syahri, J., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 7(10), 323-328.

- Carboni, A. M., & Gouverneur, V. (2019).

- Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Nitrophenol Ether Derivatives: From Agrochemical Dominance to Pharmaceutical Scaffolds

The Nitrophenol Ether Derivatives: Technical Guide to Discovery, Synthesis, and Bioactivity follows.

Executive Summary

The nitrophenol ether motif—specifically the diphenyl ether scaffold bearing a nitro group—represents a pivotal structural class in organic chemistry. Historically significant as the first mass-produced protoporphyrinogen oxidase (PPO) inhibitors in agriculture (e.g., Nitrofen), this scaffold has evolved into a critical intermediate in modern drug discovery.[1][2]

This guide analyzes the trajectory of nitrophenol ethers from their discovery as herbicidal agents to their current utility as "masked" precursors for amino-diaryl ether pharmacophores found in kinase inhibitors and antibiotics (e.g., Vancomycin).[1][2] We provide a mechanistic breakdown of their bioactivity, a validated synthetic protocol, and a toxicological failure analysis of early derivatives.[1][2]

Chemical Genealogy: The "Activated" Ether

The fundamental value of the nitrophenol ether lies in the electronic synergy between the ether linkage and the nitro group.

The Electronic Scaffold

A simple diaryl ether is chemically inert.[2] However, the introduction of a nitro group (

-

Activation: The strong electron-withdrawing nature of the nitro group (

effects) lowers the electron density of the aromatic ring. -

Synthetic Utility: This activation renders the ring susceptible to Nucleophilic Aromatic Substitution (

), allowing for the rapid assembly of complex diaryl systems.[1]

Historical Evolution

The discovery of biological activity in this class was not serendipitous but a result of systematic screening of dye intermediates in the 1960s.

Figure 1: Structural evolution from simple dye precursors to complex bioactive agents.[1][2]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The nitrophenol ether herbicides (diphenyl ethers) function by inhibiting Protoporphyrinogen Oxidase (Protox/PPO), a key enzyme in the chlorophyll and heme biosynthetic pathway.[1][3] This mechanism is a classic example of "lethal synthesis" where the accumulation of a substrate kills the organism.

The Biochemical Cascade

-

Inhibition: The herbicide binds to the PPO enzyme in the chloroplast envelope.

-

Accumulation: The substrate, Protoporphyrinogen IX (Protogen IX), accumulates and leaks into the cytoplasm.[1][2]

-

Oxidation: Cytoplasmic peroxidases oxidize Protogen IX into Protoporphyrin IX (Proto IX).[1][2]

-

Lethality: Proto IX is a potent photosensitizer.[1][2] Upon exposure to light, it generates singlet oxygen (

).[1][2] -

Cell Death: Singlet oxygen initiates rapid lipid peroxidation of cell membranes, causing cellular leakage and death.[1][2]

Figure 2: The PPO inhibition pathway leading to light-dependent cytotoxicity.[1][2]

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

For researchers requiring this scaffold, the

Protocol Design (Self-Validating)

Objective: Synthesis of 4-nitrophenyl phenyl ether.

Reaction Type:

| Component | Role | Specification |

| Substrate | Electrophile | 1-fluoro-4-nitrobenzene (Preferred over chloro- for faster kinetics) |

| Reagent | Nucleophile | Phenol (1.1 equivalents) |

| Base | Deprotonator | Potassium Carbonate ( |

| Solvent | Medium | DMF or DMSO (Polar aprotic promotes charge separation) |

| Temp | Energy Input | 80°C - 100°C |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(12 mmol). Stir at room temperature for 15 minutes. Validation Point: The mixture should become slightly heterogeneous/cloudy as the phenoxide anion forms. -

Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) dropwise.

-

Reaction: Heat to 90°C under an inert atmosphere (

) for 4–6 hours. -

Monitoring (TLC): Elute with Hexane:EtOAc (8:2). The starting nitrobenzene (high

) should disappear, replaced by the ether product (lower -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[2] Filter and wash with water to remove DMF and salts.[1][2]

-

Purification: Recrystallize from Ethanol/Water.

Why this works: The nitro group stabilizes the intermediate negative charge (Meisenheimer complex) at the para position, lowering the activation energy for the fluoride displacement.

Toxicology and Failure Analysis: The Nitrofen Case

Understanding the failure of early nitrophenol ethers is critical for modern drug design. Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether) was widely used until its withdrawal due to teratogenicity.[1][2]

Mechanism of Toxicity

Unlike the PPO mechanism in plants, the mammalian toxicity of Nitrofen is linked to Thyroid Hormone Disruption .

-

Structural Mimicry: The diphenyl ether structure mimics Thyroxine (T4) and Triiodothyronine (T3).[1][2]

-

Teratogenic Outcome: Nitrofen exposure during pregnancy leads to a condition resembling congenital diaphragmatic hernia (CDH) and lung hypoplasia in fetuses.[1][2] It interferes with thyroid hormone receptors required for lung maturation.[1][2]

Lesson for Drug Developers: When utilizing the diphenyl ether scaffold, rigorous screening for thyroid receptor binding and off-target endocrine disruption is mandatory, especially if halogenated substituents are present.[1][2]

Modern Pharmaceutical Application

In modern medicinal chemistry, the nitrophenol ether is rarely the final drug. Instead, it is the precursor to amino-diaryl ethers .[1][2]

Workflow:

-

Construct the scaffold via

(as per Section 4).[1][2] -

Reduce the Nitro group (

) using -

Functionalize the amine to create urea or amide linkages.[1][2]

Example: This motif is structural to the kinase inhibitor Sorafenib (Nexavar), where the central diaryl ether core positions the urea and amide pharmacophores to bind to the ATP pocket of RAF kinases.

References

-

Matsunaka, S. (1969).[1][2] "Acceptor of Light Energy in Photoactivation of Diphenyl Ether Herbicides." Journal of Agricultural and Food Chemistry. Link[1][2]

-

Wakabayashi, K., & Boger, P. (2002).[1][2] "Target Sites of Herbicide Action." Springer Science & Business Media.[1][2] (Definitive text on PPO inhibition mechanism).

-

Huron, D. R., et al. (2005).[1][2] "Nitrofen acts as a thyroid hormone agonist in the tadpole."[2] Environmental Health Perspectives.[1][2] Link[1][2]

-

Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Foundational text on

mechanism). Link[1][2] -

Wilhelm, S. M., et al. (2004).[1][2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1][2] Nature Reviews Drug Discovery.[1][2] Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Reduction of 5-Ethoxy-2-nitrophenol

Abstract

This document provides a detailed technical guide for the chemical reduction of 5-Ethoxy-2-nitrophenol to its corresponding amine, 2-Amino-5-ethoxyphenol. The resulting aminophenol is a valuable building block in medicinal chemistry and organic synthesis. This guide explores the mechanistic underpinnings of common reduction strategies, offering field-proven insights into experimental design. We present two robust, step-by-step protocols for this transformation: catalytic hydrogenation using palladium on carbon (Pd/C) and a classical metal/acid reduction using iron in acetic acid. The causality behind procedural steps, safety protocols, and methods for reaction monitoring and product purification are discussed in detail to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Introduction: The Synthetic Utility of 2-Amino-5-ethoxyphenol

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines. This compound is a readily available starting material, and its reduction product, 2-Amino-5-ethoxyphenol, serves as a critical intermediate in the synthesis of various high-value molecules, including pharmaceuticals and dyes. The strategic placement of the amino, hydroxyl, and ethoxy groups on the aromatic ring makes it a versatile precursor for constructing complex molecular architectures.

The conversion of the nitro group to an amine is conceptually simple but requires careful selection of reagents and conditions to ensure high yield and purity while avoiding unwanted side reactions. The choice of methodology is often dictated by factors such as substrate compatibility with other functional groups, scalability, cost of reagents, and available laboratory equipment. This guide provides researchers with both a high-efficiency catalytic method and a cost-effective classical alternative.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups. The selection of an appropriate method is crucial for the success of the synthesis. Below, we discuss the most common and reliable approaches.[1]

-

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. It typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen.[2] The hydrogen source can be hydrogen gas (H₂), typically delivered via a balloon or a Parr hydrogenator, or a transfer hydrogenation reagent like sodium borohydride (NaBH₄).[3][4][5] The reaction proceeds on the surface of the catalyst, leading to high yields and simple work-up, which usually involves just filtering off the catalyst.[4]

-

Metal-Mediated Reduction in Acidic Media: This classical approach utilizes a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[1][3] Iron is often preferred due to its low cost and effectiveness.[6] The mechanism involves a series of single-electron transfers from the metal to the nitro group. While robust and scalable, this method requires a stoichiometric amount of metal and the work-up can be more involved, often requiring neutralization and filtration of metal salts.[3]

-

Reduction with Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is an effective and inexpensive choice for reducing nitroarenes, often in an aqueous or mixed aqueous-organic solvent system.[7][8] The reaction mechanism involves electron transfer from the dithionite ion.[8] It is a useful alternative when catalytic hydrogenation or strong acids are not compatible with other functional groups in the molecule.[9][10]

Table 1: Comparison of Common Reduction Strategies

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) or NaBH₄ | Room temperature, atmospheric or slightly elevated pressure, alcoholic solvent (e.g., Methanol, Ethanol) | High yields, clean reaction, simple catalyst filtration work-up, mild conditions.[4] | Cost of palladium catalyst, requires specialized equipment for H₂ gas, catalyst can be pyrophoric. |

| Metal/Acid Reduction | Fe powder, Acetic Acid (AcOH) or HCl | Elevated temperature (reflux), Ethanol/Water solvent mixture.[6] | Inexpensive and readily available reagents, robust and scalable.[11][12] | Stoichiometric quantities of metal required, work-up involves neutralization and filtration of metal salts, can be harsh for sensitive substrates. |

| Sodium Dithionite | Na₂S₂O₄ | Aqueous or mixed solvent system, often basic pH, elevated temperature.[10] | Inexpensive, useful for substrates with acid- or catalyst-sensitive groups.[7] | Can require large excess of reagent, work-up may involve extractions, reagent stability can be an issue.[9] |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Nitrophenols and aminophenols can be toxic and irritants; avoid inhalation and skin contact.[13][14][15]

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C

This protocol is based on well-established procedures for the reduction of analogous nitrophenols and offers high yield and purity.[3][4]

Materials and Equipment:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon setup or Parr hydrogenator

-

Celite® or a similar filter aid

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable solvent like methanol or ethanol (approx. 10-20 mL per gram of substrate).[3]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible, although brief exposure to air is generally acceptable for wet catalyst.

-

-

Hydrogenation:

-

Seal the flask and purge the headspace with nitrogen or argon.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). For larger scales, a Parr apparatus may be used.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a small plug of Celite® to remove the Pd/C catalyst, and spotting it on a TLC plate.

-

A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material spot (this compound) and the appearance of a new, more polar product spot (2-Amino-5-ethoxyphenol). The reaction is typically complete within 2-6 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.

-

Dilute the reaction mixture with additional solvent (Methanol or Ethyl Acetate).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent to ensure all product is collected.[4]

-

Caution: The Pd/C catalyst on the filter paper can be pyrophoric upon drying. Do not allow it to dry in the open. Quench the filter cake with water immediately after use.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-ethoxyphenol.

-

-

Purification:

-

The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene) or by column chromatography on silica gel.[3]

-

Protocol 2: Reduction of this compound using Iron and Acetic Acid

This protocol provides a classic, cost-effective alternative to catalytic hydrogenation.[3][6]

Materials and Equipment:

-

This compound

-

Iron powder (Fe), fine grade

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) and Water

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Celite® or similar filter aid

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, create a slurry of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

-

Execution of Reaction:

-

Slowly add glacial acetic acid (a few equivalents, or it can be used as a co-solvent) to the refluxing mixture.[6] The reaction is often exothermic.

-

Maintain the reaction at reflux and stir vigorously.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete in 1-3 hours. The disappearance of the yellow color of the nitrophenol is also a good visual indicator of reaction progress.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Dilute the remaining aqueous residue with water and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.[6]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-ethoxyphenol.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

-

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of 2-Amino-5-ethoxyphenol is outlined below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

procedure for alkylation reactions involving 5-Ethoxy-2-nitrophenol

Abstract & Mechanistic Introduction

This guide details the procedure for the O-alkylation of 5-Ethoxy-2-nitrophenol (CAS: 25644-74-6). While Williamson ether synthesis is a staple of organic chemistry, this specific substrate presents a unique challenge: the ortho-nitro effect .

The Chelation Challenge

In this compound, the nitro group at the ortho position (C2) acts as a hydrogen bond acceptor for the phenolic hydroxyl proton. This creates a stable, 6-membered pseudo-cyclic ring (intramolecular hydrogen bonding).

-

Thermodynamics: The electron-withdrawing nitro group increases the acidity of the phenol (

~7.2 vs. 10.0 for phenol), theoretically making the phenoxide easier to form. -

Kinetics: The intramolecular hydrogen bond "locks" the proton, requiring a polar aprotic solvent to disrupt the chelation before deprotonation can occur effectively.

The 5-ethoxy group (electron-donating) is para to the nitro group, slightly modulating the electron-withdrawing power of the nitro group, but the reaction is primarily governed by the steric and electronic influence of the ortho-nitro moiety.

Experimental Protocols

Protocol A: Standard Alkylation (Alkyl Halides)

Best for: Primary alkyl bromides/iodides (e.g., Benzyl bromide, Methyl iodide).

Mechanism:

Reagents & Materials

| Component | Role | Specifications |

| Substrate | Reactant | This compound (1.0 equiv) |

| Alkyl Halide | Electrophile | R-Br or R-I (1.2 – 1.5 equiv) |

| Base | Proton Scavenger | Potassium Carbonate ( |

| Solvent | Medium | DMF (N,N-Dimethylformamide) or Acetonitrile |

| Catalyst (Optional) | Rate Accelerator | Potassium Iodide (KI) (0.1 equiv) if using chlorides |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Note: DMF is critical here. Its high dielectric constant disrupts the intramolecular H-bond between the phenol and nitro group.

-

-

Deprotonation: Add

(2.0 equiv) in a single portion.-

Observation: The solution will likely turn a deep yellow/orange color immediately. This is the nitrophenoxide anion , which is highly colored due to resonance delocalization into the nitro group.

-

Aging: Stir at room temperature for 15 minutes to ensure complete deprotonation.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 60°C . Monitor via TLC (typically 20% EtOAc/Hexanes) or LC-MS.

-

Time: Reaction is usually complete within 2–4 hours.

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into a 5-fold excess of ice-cold water. The product often precipitates as a solid.

-

If Solid: Filter, wash with water, and dry.

-

If Oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol), then Water, then Brine. Dry over

and concentrate.

-

Protocol B: Mitsunobu Reaction (Alcohols)

Best for: Complex alkyl groups where the halide is unstable or unavailable; requires a primary or secondary alcohol (R-OH). Mechanism: Activation of alcohol by phosphine/azodicarboxylate.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Alcohol (R-OH): 1.1 equiv

-

Triphenylphosphine (

): 1.2 equiv -

DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

-

Solvent: THF (Tetrahydrofuran), anhydrous.

Step-by-Step Procedure

-

Dissolve Substrate, R-OH, and

in anhydrous THF at 0°C (ice bath). -

Add DIAD dropwise over 10 minutes.

-

Critical: Exothermic reaction. Maintain temp < 5°C during addition to prevent side reactions.

-

-

Remove ice bath and stir at Room Temperature for 12–24 hours.

-

Workup: Concentrate THF. Triturate the residue with Hexanes/Ether (to precipitate Triphenylphosphine oxide byproduct) or purify directly via column chromatography.

Workflow Visualization

Reaction Logic Flow

The following diagram illustrates the decision-making process for alkylating this specific nitrophenol.

Caption: Decision tree for alkylation strategy based on electrophile availability.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, look for these chemical indicators:

| Issue | Indicator | Root Cause | Corrective Action |

| Low Conversion | Starting material persists (LCMS) | Intramolecular H-bond not broken. | Switch solvent from Acetone to DMF or DMSO . Increase temp to 80°C. |

| Product is Colored | Yellow/Orange tint in product | Contamination with unreacted nitrophenol. | Wash organic layer with 1M NaOH . The nitrophenol deprotonates to the water-soluble (yellow) phenoxide; product stays in organic. |

| O- vs C-Alkylation | New spot with different Rf | Ambident nucleophile behavior (rare for phenols). | Use Cesium Carbonate ( |

The "Cesium Effect"

For sterically hindered alkyl halides, substitute

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link][1][2]

-

Chemistry Steps. The Mitsunobu Reaction. Retrieved from [Link]

-

Organic Syntheses. General Procedure for Mitsunobu Inversion. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Ethoxy-2-nitrophenol

Introduction

The reduction of substituted nitrophenols is a cornerstone of synthetic chemistry, providing a crucial pathway to valuable amino-phenol derivatives. These products are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. This guide focuses on the catalytic hydrogenation of 5-Ethoxy-2-nitrophenol to its corresponding amine, 5-Amino-4-ethoxyphenol. This transformation is of significant interest to researchers and professionals in drug development due to the prevalence of the aminophenol moiety in biologically active molecules.

This document provides a comprehensive overview of the mechanistic principles, a comparative analysis of common catalytic systems, and detailed, field-proven protocols for the successful execution of this reaction. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Reaction Scheme

The catalytic hydrogenation of this compound involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source.

Caption: General reaction scheme for the catalytic hydrogenation.

Part 1: Mechanistic Insights

The catalytic hydrogenation of aromatic nitro compounds is a surface-mediated process. The generally accepted Langmuir-Hinshelwood mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst.[1] On the catalyst surface, molecular hydrogen dissociates into highly reactive atomic hydrogen.[2] The adsorbed nitro group is then sequentially reduced by these hydrogen atoms to the corresponding amino group.

The presence of substituents on the aromatic ring, such as the ethoxy (-OEt) and hydroxyl (-OH) groups in this compound, can influence the reaction rate. The electron-donating nature of these groups can increase the electron density of the aromatic ring, which may affect its adsorption onto the catalyst surface. However, for the reduction of the nitro group itself, the electronic effects are generally less pronounced than for other aromatic ring reactions.

Caption: Simplified workflow of catalytic hydrogenation on a metal surface.

Part 2: Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for the successful hydrogenation of this compound. The two most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.

| Catalyst System | Advantages | Disadvantages | Typical Conditions |

| Palladium on Carbon (Pd/C) | - High activity and selectivity for nitro group reduction.[3] - Can be used under milder conditions (lower pressure and temperature). - Less prone to leaching compared to Raney Ni. | - Higher cost compared to Raney Ni. - Can be pyrophoric when dry. - May require an inert atmosphere for handling. | - 1-10 mol% catalyst loading. - 1-5 bar H₂ pressure. - Room temperature to 60°C. - Solvents: Ethanol, Methanol, Ethyl Acetate. |

| Raney Nickel | - Lower cost and readily available.[4] - Highly active for a wide range of hydrogenations.[5] - Can be used in aqueous and organic solvents. | - Pyrophoric when dry and requires careful handling.[5] - May require higher pressures and temperatures. - Potential for nickel leaching into the product. | - 5-20 wt% catalyst loading. - 5-50 bar H₂ pressure. - 40-100°C. - Solvents: Ethanol, Methanol, Water. |

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific equipment and purity requirements.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound using 10% Pd/C as the catalyst and hydrogen gas.

Materials and Reagents:

-

This compound

-

10% Palladium on Carbon (50% wet)

-

Ethanol (or Methanol)

-

Diatomaceous earth (e.g., Celite®)

-

Nitrogen gas (for inerting)

-

Hydrogen gas

Equipment:

-

Parr shaker or a similar hydrogenation apparatus

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 eq by weight of palladium). The catalyst should be handled in a wet state to minimize the risk of fire.

-

Solvent Addition: Add ethanol to the vessel to dissolve the starting material and create a slurry with the catalyst. The concentration can be in the range of 0.1-0.5 M.

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen three times to remove any oxygen.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar).

-

Begin vigorous stirring and maintain the reaction at room temperature or heat gently (e.g., 40°C).

-

-

Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. It should be quenched with water immediately after filtration.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-4-ethoxyphenol.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 2: Hydrogenation using Raney Nickel

This protocol describes the use of Raney Nickel as the catalyst for the reduction.

Materials and Reagents:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (or Methanol)

-

Diatomaceous earth

-

Nitrogen gas

-

Hydrogen gas

Equipment:

-

High-pressure autoclave or hydrogenation reactor

-

Glass liner for the reactor

-

Mechanical stirrer

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Reactor Setup: Place a glass liner into the autoclave. Add this compound (1.0 eq) and ethanol to the liner.

-

Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 10-15% by weight of the substrate) to the reaction mixture. Raney Nickel is pyrophoric and must be handled as a slurry.[5]

-

Hydrogenation:

-

Seal the autoclave and purge with nitrogen several times.

-

Purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).

-

Begin stirring and heat the reaction to 50-70°C.

-

-

Reaction Monitoring: Monitor the reaction by observing the pressure drop in the reactor. The reaction is complete when the pressure stabilizes.

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth. Caution: The Raney Nickel filter cake is highly pyrophoric and must be kept wet and quenched with water immediately.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify as described in Protocol 1.

-

Part 4: Process Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Loading | Higher loading increases reaction rate but also cost and potential for side reactions. | Start with a moderate loading (e.g., 5 mol% for Pd/C) and adjust as needed to achieve a balance between reaction time and cost. |

| Hydrogen Pressure | Higher pressure generally increases the reaction rate. | For Pd/C, lower pressures (1-5 bar) are often sufficient. For Raney Ni, higher pressures may be needed for a reasonable reaction rate. |

| Temperature | Increased temperature accelerates the reaction but may lead to side reactions or catalyst deactivation. | Start at room temperature for Pd/C and moderate heat (50°C) for Raney Ni. Adjust based on reaction progress. |

| Solvent | The solvent affects the solubility of the reactants and the activity of the catalyst. | Protic solvents like ethanol and methanol are generally good choices for nitrophenol hydrogenation. |

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low temperature- Poor stirring | - Use fresh, active catalyst.- Increase hydrogen pressure.- Increase reaction temperature.- Ensure vigorous stirring to maintain catalyst suspension. |

| Formation of Byproducts | - Over-reduction- Catalyst poisoning- High temperature | - Monitor the reaction closely and stop when the starting material is consumed.- Ensure high purity of starting materials and solvents.- Lower the reaction temperature. |

| Difficult Filtration | - Fine catalyst particles | - Use a thicker pad of diatomaceous earth.- Allow the catalyst to settle and decant the supernatant before filtration. |

Part 5: Safety Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

A fire extinguisher suitable for chemical fires should be readily available.

Specific Hazards:

-

This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6]

-